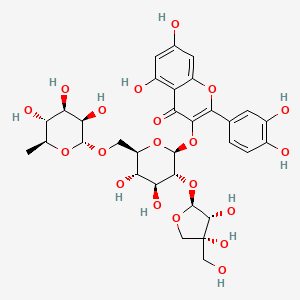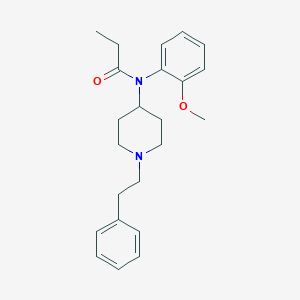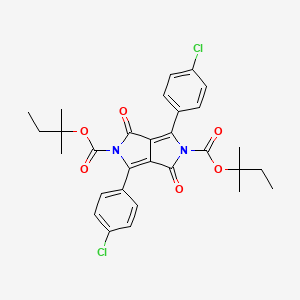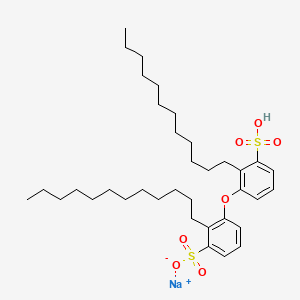
Sargachromanol D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sargachromanol D is a naturally occurring meroterpenoid compound isolated from the brown alga Sargassum siliquastrum. It belongs to the class of chromanols, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sargachromanol D can be synthesized through a series of chemical reactions involving the chromanol core structure. The synthetic route typically involves the following steps:
Formation of the Chromanol Core: The chromanol core is synthesized through cyclization reactions involving phenolic compounds and terpenoid precursors.
Functional Group Modifications: The hydroxyl groups at specific positions (C-9’ and C-10’) are introduced through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from the brown alga Sargassum siliquastrum. The process includes:
Harvesting: Collection of Sargassum siliquastrum from coastal areas.
Extraction: Solvent extraction using organic solvents such as methanol or ethanol.
Purification: Chromatographic techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify this compound.
Análisis De Reacciones Químicas
Types of Reactions
Sargachromanol D undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Sargachromanol D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of meroterpenoids.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Mecanismo De Acción
Sargachromanol D exerts its effects through various molecular targets and pathways, including:
Inhibition of Enzymes: Inhibits enzymes such as Na+/K±ATPase, leading to altered ion transport and cellular homeostasis.
Modulation of Signaling Pathways: Interferes with signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway, resulting in reduced inflammation and cell proliferation.
Antioxidant Activity: Scavenges reactive oxygen species (ROS) and enhances the levels of intracellular glutathione, protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Sargachromanol D is compared with other similar compounds such as:
Sargachromanol E: A diastereomer of this compound with hydroxyl groups at different positions.
Sargachromanol G: Exhibits similar anti-inflammatory and antioxidant activities but with different molecular targets.
Tocopherols and Tocotrienols: Members of the vitamin E family with similar chromanol core structures but different side chains and biological activities
This compound stands out due to its unique combination of hydroxyl groups and its potent biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
856414-53-4 |
|---|---|
Fórmula molecular |
C27H40O4 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(4R,5S,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-triene-4,5-diol |
InChI |
InChI=1S/C27H40O4/c1-18(2)15-24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14-12-22-17-23(28)16-21(5)26(22)31-27/h10-11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19-10+,20-11+/t24-,25+,27-/m1/s1 |
Clave InChI |
YIWOAJFKIIOXPS-RYZLOPLISA-N |
SMILES isomérico |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/[C@@H]([C@@H](C=C(C)C)O)O)O |
SMILES canónico |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(C(C=C(C)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)










